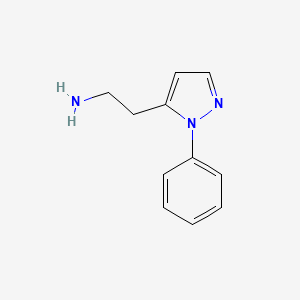

2-(1-phenyl-1H-pyrazol-5-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-phenyl-1H-pyrazol-5-yl)ethanamine is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound features a phenyl group attached to the pyrazole ring, which is further substituted with an ethanamine group

Wirkmechanismus

Target of Action

Pyrazole derivatives have been known to exhibit diverse biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .

Biochemical Pathways

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence various biochemical pathways .

Result of Action

Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .

Biochemische Analyse

Biochemical Properties

It has been suggested that it interacts with cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These interactions could potentially influence various biochemical reactions within the cell.

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is suggested that it may interact with enzymes or cofactors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine typically involves the following steps:

Formation of Pyrazole Ring: The pyrazole ring is usually formed by the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often involving the reaction of the pyrazole with phenyl halides in the presence of a base.

Ethanamine Addition: The ethanamine group is introduced through a nucleophilic substitution reaction, where an ethanamine derivative reacts with the pyrazole-phenyl compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions typically require bases such as sodium hydroxide (NaOH) or organic bases like triethylamine.

Major Products Formed:

Oxidation Products: Oxidation can yield pyrazole-5-carboxylic acids or their derivatives.

Reduction Products: Reduction can produce amines or amides.

Substitution Products: Substitution reactions can lead to various substituted pyrazoles, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and antifungal properties.

Medicine: Research has investigated its use in drug development, particularly for its potential therapeutic effects in treating various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

2-(1-phenyl-1H-pyrazol-5-yl)ethanamine is similar to other pyrazole derivatives, such as 3-(1-phenyl-1H-pyrazol-5-yl)propanamine and 4-(1-phenyl-1H-pyrazol-5-yl)butanamine. These compounds share the pyrazole core structure but differ in the length of the alkyl chain attached to the nitrogen atom. The presence of the phenyl group contributes to their unique chemical and biological properties, making them distinct from other heterocyclic compounds.

Biologische Aktivität

2-(1-phenyl-1H-pyrazol-5-yl)ethanamine, a derivative of pyrazole, has emerged as a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N2. Its structure features a pyrazole ring substituted with a phenyl group, which is crucial for its biological activity. The compound's properties facilitate interactions with various biological targets, making it a promising candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of these targets, leading to various physiological effects. For instance, the compound may act as an inhibitor of certain enzymes involved in inflammatory processes or as a ligand for receptors that regulate cellular signaling pathways.

1. Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazolone derivatives exhibited significant anti-inflammatory effects, with inhibition rates ranging from 58.95% to 87.35% compared to standard drugs like phenylbutazone .

| Compound | Inhibition (%) | Reference Drug Inhibition (%) |

|---|---|---|

| 2c | 58.95 | 57.41 |

| 3d | 78.06 | 70.56 |

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. For example, a series of synthesized compounds were tested against various bacterial strains, showing promising results in inhibiting Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values ranged significantly across different derivatives.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| PA-1 | 0.0039 | S. aureus |

| PA-2 | 0.025 | E. coli |

3. Anticancer Activity

Recent investigations into the anticancer potential of pyrazole derivatives have revealed their effectiveness against multiple cancer cell lines. For instance, a study reported that specific analogs exhibited IC50 values in the low micromolar range against cervical (SiHa) and prostate (PC-3) cancer cells . The selectivity towards cancer cells over normal cells indicates a favorable therapeutic index.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5o | SiHa | 3.60 ± 0.45 |

| 5d | PC-3 | 2.97 ± 0.88 |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in mice, derivatives of pyrazole were administered to assess their anti-inflammatory efficacy. Results indicated that certain compounds not only reduced swelling but also demonstrated analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Anticancer Screening

A recent evaluation of new pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines while sparing normal cells . The study highlighted the potential of these compounds as selective anticancer agents and suggested further exploration into their mechanisms of action.

Eigenschaften

IUPAC Name |

2-(2-phenylpyrazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-6-11-7-9-13-14(11)10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSAYNNFYFJKHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.